molecular formula C17H13F4NO4 B10911501 Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate

Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate

Cat. No.: B10911501
M. Wt: 371.28 g/mol
InChI Key: YUAHIVQZJAFHQM-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate is a complex organic compound that features a trifluoromethyl group, a fluorobenzoyl group, and a hydroxypropanoate moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of radical trifluoromethylation, which is a process that introduces the trifluoromethyl group into the molecule . The reaction conditions often require the presence of a catalyst and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both trifluoromethyl and fluorobenzoyl groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13F4NO4

Molecular Weight

371.28 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[4-[(3-fluorobenzoyl)amino]phenyl]-2-hydroxypropanoate

InChI

InChI=1S/C17H13F4NO4/c1-26-15(24)16(25,17(19,20)21)11-5-7-13(8-6-11)22-14(23)10-3-2-4-12(18)9-10/h2-9,25H,1H3,(H,22,23)

InChI Key

YUAHIVQZJAFHQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F)(C(F)(F)F)O

Origin of Product

United States

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